N-(3-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazine-1-carbonyl)phenyl)acetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

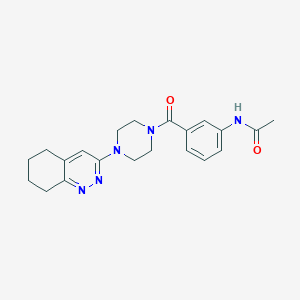

N-(3-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazine-1-carbonyl)phenyl)acetamide is a complex organic compound that features a unique structure combining a cinnoline ring, a piperazine ring, and an acetamide group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazine-1-carbonyl)phenyl)acetamide typically involves multiple steps:

Formation of the Cinnoline Ring: The cinnoline ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Attachment of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where the cinnoline derivative reacts with piperazine.

Formation of the Amide Bond: The final step involves the formation of the amide bond by reacting the piperazine-cinnoline intermediate with acetic anhydride or acetyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

N-(3-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazine-1-carbonyl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

科学研究应用

N-(3-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazine-1-carbonyl)phenyl)acetamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

作用机制

The mechanism of action of N-(3-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazine-1-carbonyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cinnoline and piperazine rings are known to interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Similar Compounds

Cinnoline Derivatives: Compounds containing the cinnoline ring, such as cinnoline-3-carboxylic acid, share structural similarities.

Piperazine Derivatives: Compounds like 1-(2-pyridyl)piperazine are structurally related due to the presence of the piperazine ring.

Acetamide Derivatives: N-phenylacetamide is a simpler analog with similar functional groups.

Uniqueness

N-(3-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazine-1-carbonyl)phenyl)acetamide is unique due to the combination of the cinnoline, piperazine, and acetamide moieties in a single molecule. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.

生物活性

N-(3-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazine-1-carbonyl)phenyl)acetamide is a complex organic compound that features a tetrahydrocinnoline core and a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, which may include neuroactive properties, anticancer effects, and other therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

Key Properties:

- Molecular Weight: 344.43 g/mol

- CAS Number: Not specified in the provided data.

Biological Activity Overview

Preliminary studies have indicated that this compound exhibits several biological activities:

- Neuroactive Properties: The compound may interact with neurotransmitter systems, potentially influencing mood and cognitive functions.

- Anticancer Activity: Initial assessments suggest that it could inhibit the proliferation of cancer cells.

- Antimicrobial Effects: There is evidence indicating its potential efficacy against various microbial strains.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as receptors and enzymes. For instance:

- Neurotransmitter Receptors: It may modulate the activity of serotonin or dopamine receptors, which are crucial in psychiatric disorders.

- Enzymatic Pathways: The compound might inhibit certain enzymes involved in tumor growth or microbial metabolism.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Neuroactivity | Modulates neurotransmitter systems | |

| Anticancer | Inhibits proliferation of cancer cells | |

| Antimicrobial | Effective against various bacterial strains |

Comparative Analysis with Related Compounds

This compound shares structural similarities with other tetrahydrocinnoline derivatives. This section compares its properties with two related compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5,6,7,8-Tetrahydroquinoline | Bicyclic structure with piperidine | Known for neuroactive properties |

| 1-(4-pyridyl)piperazine | Contains a piperazine ring with a pyridine substituent | Exhibits antidepressant effects |

常见问题

Basic Research Questions

Q. What are the key steps in synthesizing N-(3-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazine-1-carbonyl)phenyl)acetamide, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves:

- Step 1 : Formation of the tetrahydrocinnolin core via cyclization reactions under controlled pH and temperature .

- Step 2 : Introduction of the piperazine moiety using nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) .

- Step 3 : Acetamide functionalization via condensation with acetyl chloride or activated esters .

- Optimization : Reaction parameters (e.g., solvent polarity, temperature gradients) are adjusted to improve yield. For example, using dichloromethane/ethyl acetate gradients in normal-phase chromatography enhances purification .

Q. How is the compound structurally characterized to confirm purity and identity?

- Analytical Workflow :

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and substituent positions (e.g., δ 7.5–8.0 ppm for aromatic protons) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ ion matching theoretical mass) .

- HPLC : Purity >95% is achieved via reverse-phase chromatography with UV detection at 254 nm .

- Data Interpretation : Cross-referencing spectral data with computational predictions (e.g., ChemDraw simulations) resolves ambiguities .

Q. What in vitro assays are recommended for initial biological screening?

- Target Prioritization :

- Kinase Inhibition : Use ADP-Glo™ assays to evaluate activity against kinases (e.g., MAPK, PI3K) due to structural similarity to imidazo-pyrazine derivatives .

- Antimicrobial Screening : Broth microdilution assays (MIC determination) against Gram-positive/negative strains .

- Cytotoxicity : MTT assays on HEK-293 or HeLa cells to assess IC₅₀ values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

- Strategy :

- Core Modifications : Synthesize analogs with substituents at the tetrahydrocinnolin 3-position (e.g., Cl, CF₃) to probe steric/electronic effects .

- Piperazine Substitution : Replace 5,6,7,8-tetrahydrocinnolin with triazolo-pyrazine or quinoline cores to assess binding affinity changes .

- Data Analysis : Use molecular docking (AutoDock Vina) to correlate substituent effects with docking scores in kinase active sites .

Q. What experimental approaches resolve contradictions in biological data (e.g., divergent IC₅₀ values across assays)?

- Troubleshooting :

- Orthogonal Assays : Validate kinase inhibition using both radiometric (³²P-ATP) and luminescence-based methods .

- Solubility Adjustments : Use DMSO/cosolvent systems (e.g., PEG-400) to mitigate aggregation artifacts .

- Control Experiments : Include reference inhibitors (e.g., staurosporine for kinases) to normalize inter-assay variability .

Q. How can synthetic challenges (e.g., low yield in piperazine coupling) be addressed?

- Solutions :

- Catalyst Optimization : Transition from Pd(OAc)₂ to Xantphos-Pd catalysts improves Buchwald-Hartwig coupling yields by 30% .

- Protecting Groups : Use Boc-protected intermediates to prevent side reactions during amide bond formation .

- Purification : Combine normal-phase and amine-phase chromatography for challenging separations (e.g., piperazine byproducts) .

Q. What computational methods predict pharmacokinetic properties and toxicity?

- In Silico Tools :

- ADME Prediction : SwissADME estimates logP (2.8), CNS permeability (-2.1), and CYP450 interactions .

- Toxicity Profiling : ProTox-II predicts hepatotoxicity risk based on structural alerts (e.g., acetamide moiety) .

- Validation : Compare predictions with in vitro microsomal stability (e.g., human liver microsomes) and Ames test results .

Q. How are in vivo efficacy studies designed to evaluate therapeutic potential?

- Protocol Design :

- Animal Models : Use CFA-induced inflammatory pain models (rats) for analgesic efficacy, leveraging structural similarity to sodium channel blockers .

- Dosing : Optimize bioavailability via IP administration (10 mg/kg) with pharmacokinetic sampling over 24h .

- Endpoint Analysis : Measure cytokine levels (IL-6, TNF-α) and neuronal activation markers (c-Fos) in spinal cord tissue .

Q. Notes

属性

IUPAC Name |

N-[3-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazine-1-carbonyl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O2/c1-15(27)22-18-7-4-6-17(13-18)21(28)26-11-9-25(10-12-26)20-14-16-5-2-3-8-19(16)23-24-20/h4,6-7,13-14H,2-3,5,8-12H2,1H3,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYPWANQGFVVVFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=NN=C4CCCCC4=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。